6-Bromo-5-methylnicotinamide
Description
6-Bromo-5-methylnicotinamide is a pyridine derivative characterized by a bromine atom at the 6-position and a methyl group at the 5-position of the nicotinamide backbone. As a nicotinamide analog, it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features, including the electron-withdrawing bromine and the hydrophobic methyl group, influence its reactivity, solubility, and binding affinity in biological systems .
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
FMQDWICFTBECNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-5-methylnicotinamide involves several steps. One common method includes the bromination of 5-methylnicotinamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position .
Another method involves the use of a one-pot nitrodebromination and methyl bi-functionalization process. This method treats 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated sulfuric acid and nitric acid, resulting in moderate yields .
Chemical Reactions Analysis
6-Bromo-5-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is likely to influence pathways related to NAD+ metabolism, which plays a crucial role in cellular energy production and regulation. The bromine and methyl substitutions may enhance its binding affinity and specificity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds exhibit structural similarities to 6-Bromo-5-methylnicotinamide, differing primarily in substituent type, position, or functional groups:
Key Observations:
- Substituent Position : The placement of bromine (e.g., 5-Br vs. 6-Br) significantly alters electronic properties. For example, 5-Bromo-6-methoxynicotinic acid has a lower similarity score (0.94) to this compound due to positional isomerism and functional group differences.
- Functional Group Impact : Amide-containing derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity compared to ester analogs like Ethyl 5-bromo-6-methylnicotinate . This affects their pharmacokinetic profiles and synthetic utility.
Spectroscopic and Analytical Data
Infrared (IR) spectroscopy highlights functional group distinctions:
- Ester Derivatives : Methyl 5-bromo-6-methoxynicotinate shows strong IR absorption at ~1748 cm⁻¹ (ester C=O stretch) and 1257 cm⁻¹ (C-O stretch) , whereas amides like this compound exhibit characteristic N-H stretches (~3300 cm⁻¹) and amide I/II bands (~1650–1550 cm⁻¹).
- Elemental Analysis : Substituted phenyl 5-Bromo-2-chloronicotinates (e.g., C% 48.08 found vs. 48.38 theoretical) demonstrate high purity, comparable to this compound, but their synthesis routes differ due to chloro and methoxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
